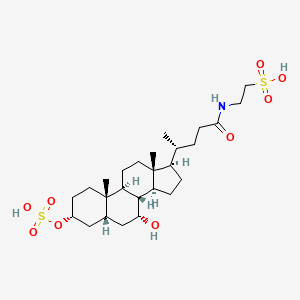

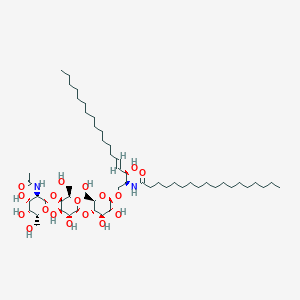

3alpha-Sulfooxy-7alpha-hydroxy-5beta-cholan-24-oyl-taurine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

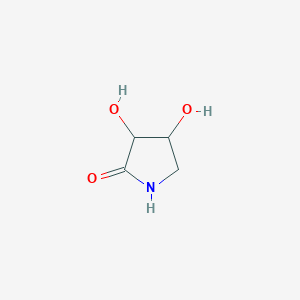

Taurochenodeoxycholic acid 3-sulfate is a bile acid taurine conjugate. It is a conjugate acid of a taurochenodeoxycholate 3-sulfate.

Wissenschaftliche Forschungsanwendungen

Identification and Novel Synthesis

- A novel bile acid similar to 3alpha-Sulfooxy-7alpha-hydroxy-5beta-cholan-24-oyl-taurine, identified in swans, tree ducks, and geese, demonstrates the diversity of bile acids in different species. This discovery expands understanding of bile acid biosynthesis and evolution (Kakiyama et al., 2006).

Bile Salts in Germ-free Animals

- Research on bile salts in germ-free fowl and pigs has revealed the presence of compounds structurally related to 3alpha-Sulfooxy-7alpha-hydroxy-5beta-cholan-24-oyl-taurine, providing insights into primary bile acids in different organisms (Haslewood, 1971).

Hypocholesterolemic Effects

- Studies on bile acid sulfonate analogs in hamsters show that compounds structurally similar to 3alpha-Sulfooxy-7alpha-hydroxy-5beta-cholan-24-oyl-taurine can influence cholesterol levels, suggesting potential therapeutic applications (Kim et al., 2001).

Chemical Synthesis for Research

- The synthesis of coenzyme A esters related to 3alpha-Sulfooxy-7alpha-hydroxy-5beta-cholan-24-oyl-taurine aids in studying beta-oxidation in bile acid biosynthesis, contributing to a deeper understanding of bile acid metabolism (Kurosawa et al., 2001).

Understanding Bile Acid Structures

- Structural studies of oxo-cholic acids, which are chemically related to 3alpha-Sulfooxy-7alpha-hydroxy-5beta-cholan-24-oyl-taurine, help elucidate the hydrogen-bonded aggregations and molecular interactions of bile acids (Bertolasi et al., 2005).

Metabolic Studies

- Investigations into the metabolism of structurally similar bile acids in guinea pigs provide insights into the metabolic pathways and liver processing of these compounds, which is crucial for understanding liver function and bile acid metabolism (Kihira & Mosbach, 1978).

Blood-Brain Barrier Research

- Studies on derivatives of 3alpha-Sulfooxy-7alpha-hydroxy-5beta-cholan-24-oyl-taurine show potential for modulating the blood-brain barrier, indicating possible applications in drug delivery and neurological research (Mikov et al., 2004).

Eigenschaften

Produktname |

3alpha-Sulfooxy-7alpha-hydroxy-5beta-cholan-24-oyl-taurine |

|---|---|

Molekularformel |

C26H45NO9S2 |

Molekulargewicht |

579.8 g/mol |

IUPAC-Name |

2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C26H45NO9S2/c1-16(4-7-23(29)27-12-13-37(30,31)32)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(36-38(33,34)35)14-17(25)15-22(24)28/h16-22,24,28H,4-15H2,1-3H3,(H,27,29)(H,30,31,32)(H,33,34,35)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1 |

InChI-Schlüssel |

GLVWZDCWCRWVFM-BJLOMENOSA-N |

Isomerische SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C |

Kanonische SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |

Synonyme |

taurochenodeoxycholate-3-sulfate taurochenodeoxycholate-3-sulfate conjugate TCDCS |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N'-((1E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)benzohydrazide](/img/structure/B1259537.png)

![Cabazitaxel-[d6]](/img/structure/B1259552.png)

![2-[15-(1,3-Benzodioxole-5-yl)pentadecanoyl]-3,6-dihydroxy-2-cyclohexene-1-one](/img/structure/B1259553.png)

![[3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-4H-oxadiazol-3-ium-5-ylidene]azanide](/img/structure/B1259558.png)